molecular formula C11H9F2N3O3S B2608381 2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 2320684-21-5

2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No. B2608381
CAS RN: 2320684-21-5
M. Wt: 301.27
InChI Key: DEKCNDVSVMBTJP-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, also known as DMS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes involved in the regulation of pH in cancer cells.

Scientific Research Applications

Medicinal Chemistry Applications

The development of benzenesulfonamide derivatives has been a significant area of research due to their potential therapeutic applications. For example, studies have shown that certain benzenesulfonamide compounds exhibit antiproliferative activity against a range of tumor cell lines, highlighting their potential as anticancer agents (Motavallizadeh et al., 2014). Furthermore, benzenesulfonamide derivatives have been investigated for their cyclooxygenase-2 inhibitory properties, offering a pathway to develop new anti-inflammatory drugs (Pal et al., 2003).

Photochemistry and Photodynamic Therapy

Benzenesulfonamide derivatives, particularly those incorporating zinc phthalocyanine, have been explored for their photophysical and photochemical properties, making them suitable candidates for photodynamic therapy (PDT) in cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, essential characteristics for effective Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry

In synthetic chemistry, benzenesulfonamide derivatives are utilized in various transformations. For instance, they have been employed in the synthesis of glycosyl triflates from thioglycosides, demonstrating the versatility of benzenesulfonamide derivatives in facilitating complex glycosylation reactions (Crich & Smith, 2001). Additionally, these compounds have been used as intermediates in the preparation of herbicidal sulfonylureas, highlighting their importance in developing agricultural chemicals (Hamprecht, Mayer, Westphalen, & Walter, 1999).

properties

IUPAC Name

2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-8(6-15-11)16-20(17,18)10-4-7(12)2-3-9(10)13/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKCNDVSVMBTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

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